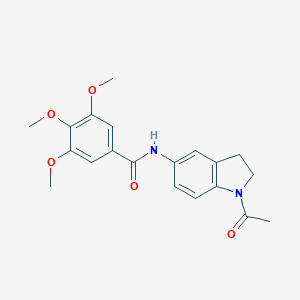
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide, also known as ATB-346, is a novel drug compound that has gained attention in the scientific community for its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that is designed to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial effects of the COX-1 enzyme.
作用機序
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide selectively targets COX-2 by binding to a specific amino acid residue in the enzyme's active site. This binding prevents the formation of prostaglandins, which are responsible for inflammation and pain. Unlike traditional NSAIDs, which also inhibit the beneficial effects of COX-1, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide spares the COX-1 enzyme, which is responsible for maintaining the integrity of the stomach lining and preventing gastrointestinal side effects.
Biochemical and Physiological Effects:
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. In addition, it has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has also been shown to have a favorable safety profile and does not cause the gastrointestinal side effects associated with traditional NSAIDs.
実験室実験の利点と制限
One advantage of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is its selectivity for COX-2, which allows for targeted inhibition of inflammation without affecting the beneficial effects of COX-1. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has a favorable safety profile and does not cause the gastrointestinal side effects associated with traditional NSAIDs. However, one limitation of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide. One area of interest is the potential use of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more effective formulations of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide with improved solubility and bioavailability. Finally, further studies are needed to evaluate the long-term safety and efficacy of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide in humans.
合成法
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide involves a multi-step process that starts with the reaction of 2,3-dihydroindole with acetic anhydride to form 1-acetyl-2,3-dihydro-1H-indole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide. The final compound is purified through recrystallization and characterized using various analytical techniques.
科学的研究の応用
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Preclinical studies have shown that N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide is a potent inhibitor of COX-2 and exhibits anti-inflammatory and analgesic effects without causing the gastrointestinal side effects associated with traditional NSAIDs. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide has been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C20H22N2O5 |
分子量 |
370.4 g/mol |
IUPAC名 |
N-(1-acetyl-2,3-dihydroindol-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H22N2O5/c1-12(23)22-8-7-13-9-15(5-6-16(13)22)21-20(24)14-10-17(25-2)19(27-4)18(11-14)26-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,24) |
InChIキー |
VKLPWUDURVCMDN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2,5-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B300083.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B300086.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300089.png)
![3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300092.png)

![Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate](/img/structure/B300095.png)


![N-[2-(Phenylsulfanyl)ethyl]-2-quinolinecarboxamide](/img/structure/B300098.png)
![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B300100.png)

![2-{[3-({[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B300103.png)
